1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one
Description
Properties
CAS No. |
110099-98-4 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-(2-methylsulfonylpyrimidin-5-yl)pentan-1-one |
InChI |
InChI=1S/C10H14N2O3S/c1-3-4-5-9(13)8-6-11-10(12-7-8)16(2,14)15/h6-7H,3-5H2,1-2H3 |
InChI Key |
WSKRTMVIQMQWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CN=C(N=C1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Methylsulfonyl)pyrimidine Intermediates
- Starting Materials : Pyrimidine derivatives or pyrimidine-5-carboxylates are commonly used as precursors.
- Methylsulfonyl Introduction :
- Oxidation of methylthio or methylsulfide precursors using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acidic media to convert methylthio groups to methylsulfonyl groups.
- Example: Methyl sulfides are oxidized to methyl sulfoxides and further to methyl sulfones using m-CPBA.
- Reaction Conditions :
- Typical solvents include acetonitrile or dichloromethane.
- Temperature control is crucial, often performed at room temperature or slightly elevated temperatures (20–50 °C).
- Yields : Oxidation steps generally provide moderate to high yields (50–90%) depending on substrate and conditions.
Installation of the Pentan-1-one Side Chain
Approach 1: Friedel-Crafts Acylation
- Acylation of the pyrimidine ring or its derivatives with pentanoyl chloride or equivalent acylating agents to introduce the pentan-1-one group.
- This method requires careful control to avoid over-acylation or side reactions.
- Bromination of the acylated intermediate can be performed to facilitate further substitution reactions.
Approach 2: Nucleophilic Substitution Using α-Bromoketones
Approach 3: Coupling via Base-Mediated Reactions
Representative Experimental Data and Conditions
Characterization Techniques
- NMR Spectroscopy : ^1H and ^13C NMR confirm substitution patterns and side chain integrity.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Chromatography : Flash chromatography for purification; LCMS for purity assessment.
- Elemental Analysis : To verify composition.
Research Findings and Optimization Notes
- Oxidation of methylthio to methylsulfonyl groups is a critical step; incomplete oxidation leads to impurities. Use of m-CPBA is preferred for selectivity.
- Friedel-Crafts acylation can be low-yielding due to competing side reactions; alternative methods such as nucleophilic substitution with α-bromoketones offer better control and yields.
- Base-mediated alkylation requires strict inert atmosphere and temperature control to prevent side reactions and decomposition.
- Purification by recrystallization or flash chromatography is essential to obtain analytically pure product.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation of methylthio precursors | m-CPBA, H2O2 | RT, DCM or AcOH | High selectivity for sulfone | Requires careful control to avoid over-oxidation |
| Friedel-Crafts Acylation | Pentanoyl chloride, AlCl3 | 0–25 °C, dry solvent | Direct acylation | Moderate yield, side reactions possible |
| α-Bromoketone + Nucleophilic Substitution | α-Bromoketone, pyrimidine derivative | 0–25 °C, Et2O | Good yields, regioselective | Requires preparation of bromoketone intermediate |
| Base-Mediated Alkylation | NaH, alkyl halide, THF | 5 °C to RT, inert atmosphere | Regioselective, versatile | Sensitive to moisture, requires inert conditions |
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to pyrido[2,3-d]pyrimidin-5-ones but with different substitution patterns, leading to distinct biological activities.
Uniqueness
1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one is unique due to the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Q & A
Q. What are the established synthetic routes for 1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one, and what key reaction parameters influence yield?
The compound is synthesized via oxidation of a methylthio precursor (e.g., 2-(methylthio)pyrimidin-5-ylpentan-1-one) using oxidizing agents like oxone or mCPBA in anhydrous dichloromethane or acetonitrile. Key parameters include:
- Temperature : 0–25°C to minimize sulfone overoxidation.
- Stoichiometry : 1.5 equivalents of oxidant for complete conversion.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization to isolate the sulfone product (>95% purity).
Contaminants like sulfoxides may form if moisture is present, necessitating strict anhydrous conditions .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- NMR : High-resolution (600 MHz) and NMR in DMSO- resolve methylsulfonyl ( ~3.4 ppm for CH) and pyrimidine protons ( 8.5–9.0 ppm).
- X-ray crystallography : Single-crystal studies (298 K, Mo-Kα radiation) confirm bond lengths (C–S = 1.76 Å) and dihedral angles between the pyrimidine and pentanone moieties, critical for structural validation .
- Mass spectrometry : ESI-TOF with exact mass matching (theoretical [M+H] = 283.09; observed ±2 ppm).
Q. What stability considerations are critical when handling this compound under different experimental conditions?
- Light sensitivity : Degrades under UV light; store in amber glass at -20°C.
- pH stability : Degrades in acidic (pH <3) or basic (pH >10) conditions, forming hydrolyzed pyrimidine derivatives.
- Analytical monitoring : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities like sulfoxides (<0.1% per ICH guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictory data observed during reaction optimization for synthesizing this compound?
- Design of Experiments (DoE) : Vary parameters (temperature, oxidant equivalents, solvent polarity) in a factorial design to identify critical factors. For example, conflicting yield reports may arise from incomplete mixing, addressed via flow chemistry setups.
- In situ monitoring : ReactIR tracks sulfone formation (1720 cm S=O stretch) to optimize reaction time.
- Statistical validation : ANOVA analysis of triplicate runs isolates significant variables (e.g., solvent choice contributes 65% to yield variance) .
Q. What computational approaches are suitable for predicting the reactivity of the methylsulfonyl-pyrimidine moiety in nucleophilic substitution reactions?
- DFT calculations : At the B3LYP/6-311+G(d,p) level, compute Fukui indices to identify electrophilic sites on the pyrimidine ring. The methylsulfonyl group increases positive charge at C4, favoring nucleophilic attack.
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The sulfone group’s electron-withdrawing effect enhances hydrogen bonding with catalytic lysine residues .
Q. What strategies are recommended for elucidating the metabolic pathways of this compound in biological systems?
- Radiolabeling : Synthesize -labeled analogs for tracing major metabolites in rat hepatocytes.
- LC-MS/MS profiling : Identify phase I metabolites (e.g., hydroxylation at the pentanone chain) and phase II conjugates (glucuronides).
- CYP450 inhibition assays : Test using human liver microsomes to assess enzyme-specific metabolism (e.g., CYP3A4-mediated demethylation) .
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Purity verification : Confirm >99% purity via HPLC and ICP-MS to rule out metal contaminants.
- Assay standardization : Use isogenic cell lines and consistent ATP quantification methods (e.g., CellTiter-Glo) to minimize variability.
- Dose-response modeling : Fit data to a Hill equation to calculate EC values, comparing results across studies using the same statistical thresholds (e.g., p <0.01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
